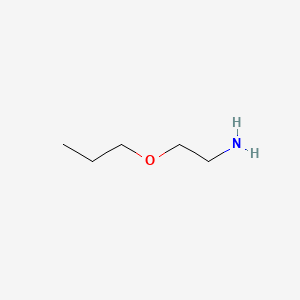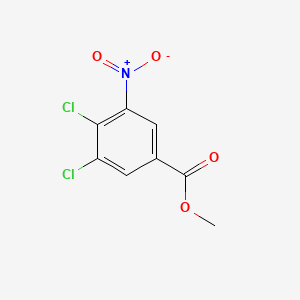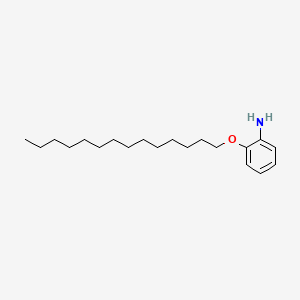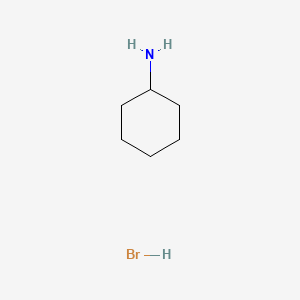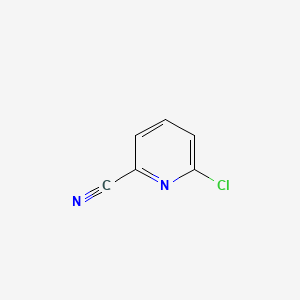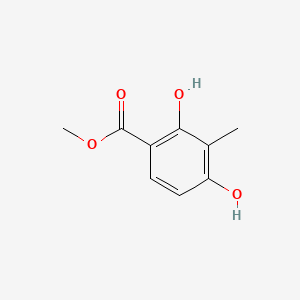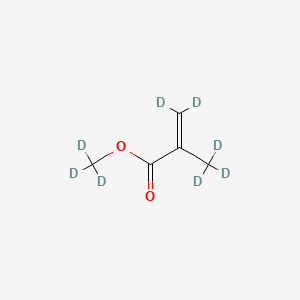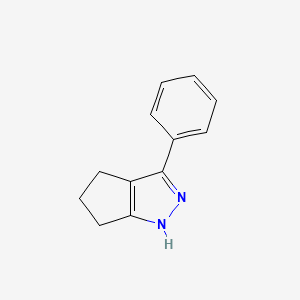
1-Bromo-3-isopropylbenzene
概要
説明
1-Bromo-3-isopropylbenzene is a clear liquid that ranges in color from colorless to yellow . It has a molecular weight of 199.09 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C9H11Br . The InChI code is 1S/C9H11Br/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a clear liquid that can range in color from colorless to yellow . It has a molecular weight of 199.09 .科学的研究の応用
Pyrolysis Studies
1-Bromo-3-isopropylbenzene has been studied in pyrolysis processes. Research by Müller-Markgraf and Troe (1988) in "The Journal of Physical Chemistry" focused on the pyrolysis of isopropylbenzene, among other compounds, using UV molecular absorption spectroscopy. They observed a dominant C-C bond split in isopropylbenzene pyrolysis (Müller-Markgraf & Troe, 1988).
Chemical Synthesis
In the field of chemical synthesis, this compound is involved in various reactions. Scott et al. (2004) in the "European Journal of Inorganic Chemistry" described the reaction of Grignard compounds of 1-bromo-2,4,6-diisopropylbenzene with 2,6-dibromopyridine, which is a process relevant in organic chemistry and potentially pharmaceutical synthesis (Scott et al., 2004).
Spectroscopy and Isomerism
The compound has been studied in the context of Raman and infrared spectroscopy, specifically regarding rotational isomerism. Ogawa et al. (1978) in the "Bulletin of the Chemical Society of Japan" investigated the Raman and infrared spectra of various halogenoalkanes, including this compound. Their work provides insights into the vibrational behavior and isomerism in such molecules (Ogawa et al., 1978).
Oxidation Processes
Aoki et al. (2005) in "Tetrahedron" explored the aerobic oxidation of 1,3,5-triisopropylbenzene, a process that leads to the formation of phenol derivatives. This oxidation method can be crucial for preparing compounds that serve as starting materials in pharmaceuticals (Aoki et al., 2005).
Thermochemistry
Verevkin et al. (2015) in the "Journal of Chemical & Engineering Data" studied the thermochemistry of various bromo-substituted methylbenzenes. This research is relevant to understanding the thermodynamic properties of this compound and related compounds (Verevkin et al., 2015).
作用機序
Target of Action
The primary target of 1-Bromo-3-isopropylbenzene is the benzene ring in organic compounds. The benzene ring is a key structural component in many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound undergoes a process known as electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway. This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, in this case, the bromine atom .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine or feces .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring. This can lead to the creation of a variety of new organic compounds with potential applications in pharmaceuticals, materials science, and other fields .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances can affect the rate and outcome of the reaction. The temperature and pH of the environment can also impact the reaction kinetics .
Safety and Hazards
The safety information for 1-Bromo-3-isopropylbenzene indicates that it has a GHS07 signal word of warning . Hazard statements include H302, and precautionary statements include P280, P305, P338, and P351 .
Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound .
生化学分析
Biochemical Properties
1-Bromo-3-isopropylbenzene plays a role in biochemical reactions primarily as a substrate or intermediate in organic synthesis. It can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom, which is an electron-withdrawing group. This compound can interact with enzymes and proteins that facilitate such reactions. For instance, it may be involved in reactions catalyzed by cytochrome P450 enzymes, which are known for their role in the metabolism of various organic compounds. The interactions between this compound and these enzymes typically involve the formation of transient complexes, leading to the activation or deactivation of the compound .
Cellular Effects
This compound can influence various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects can ultimately influence cellular metabolism, including the rates of anabolic and catabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. At the molecular level, the compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the transcriptional or translational machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to determine the appropriate dosage range to minimize adverse effects while maximizing the compound’s potential benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The compound can also interact with cofactors and other metabolic enzymes, influencing metabolic flux and metabolite levels. For example, it may affect the levels of reactive oxygen species (ROS) and other intermediates involved in oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can be distributed to various cellular compartments, including the cytoplasm, nucleus, and organelles. The localization and accumulation of this compound can influence its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
1-bromo-3-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSGGFCCQZUXNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202698 | |
| Record name | Benzene, 1-bromo-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5433-01-2 | |
| Record name | Benzene, 1-bromo-3-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005433012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5433-01-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-isopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


